
N-Pentacosa-10,12-diynoylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pentacosa-10,12-diynoylglycine is a chemical compound known for its unique structure and properties It is a long-chain fatty acid derivative with a diynoic acid moiety, which contributes to its distinctive chemical behavior
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentacosa-10,12-diynoylglycine typically involves the reaction of pentacosa-10,12-diynoic acid with glycine. The process begins with the preparation of pentacosa-10,12-diynoic acid, which can be synthesized through the polymerization of diacetylene monomers. The reaction is usually initiated by ultraviolet light or other polymerization methods .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Pentacosa-10,12-diynoylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diynoic acid moiety to more saturated forms.
Substitution: Substitution reactions can occur at the glycine moiety, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives of the original compound .
Aplicaciones Científicas De Investigación
N-Pentacosa-10,12-diynoylglycine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polydiacetylene-containing liposomes and other polymeric materials.
Biology: The compound’s unique structure makes it useful in studying lipid interactions and membrane dynamics.
Mecanismo De Acción
The mechanism of action of N-Pentacosa-10,12-diynoylglycine involves its interaction with lipid membranes and its ability to undergo polymerization. The diynoic acid moiety allows the compound to form conjugated polymers upon exposure to ultraviolet light or other stimuli. These polymers can change color in response to environmental changes, making them useful in sensing applications .
Comparación Con Compuestos Similares
Similar Compounds
Pentacosa-10,12-diynoic acid: A precursor to N-Pentacosa-10,12-diynoylglycine, known for its polymerization properties.
Henicosa-2,4-diynylamine: Another diynoic acid derivative with similar polymerization behavior.
Stearic acid derivatives: Compounds with similar long-chain fatty acid structures but different functional groups.
Uniqueness
This compound stands out due to its combination of a long-chain fatty acid with a glycine moiety, providing unique properties for polymerization and interaction with biological membranes. Its ability to undergo color transitions upon irradiation further distinguishes it from other similar compounds .
Propiedades
Número CAS |
162635-75-8 |
|---|---|
Fórmula molecular |
C27H45NO3 |
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
2-(pentacosa-10,12-diynoylamino)acetic acid |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(29)28-25-27(30)31/h2-12,17-25H2,1H3,(H,28,29)(H,30,31) |
Clave InChI |
ZWRGTRWWYGQHQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


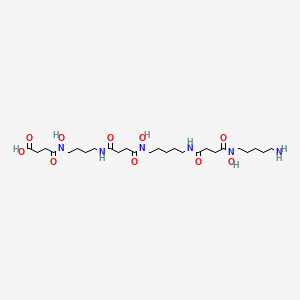


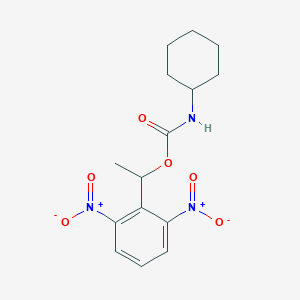
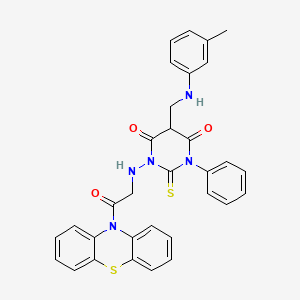
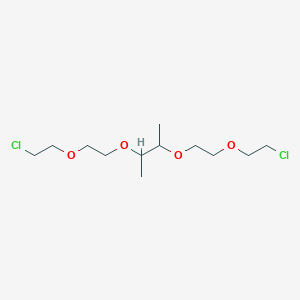
![1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)](/img/structure/B14272947.png)
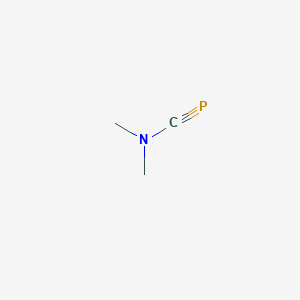
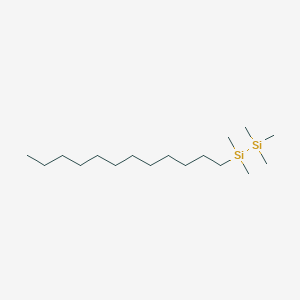
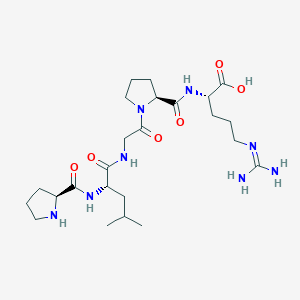
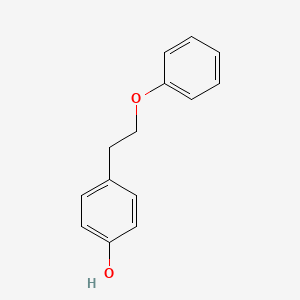

![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)
